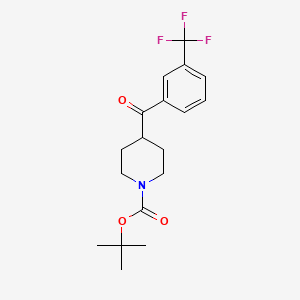

Tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13680099

Molecular Formula: C18H22F3NO3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22F3NO3 |

|---|---|

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | tert-butyl 4-[3-(trifluoromethyl)benzoyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C18H22F3NO3/c1-17(2,3)25-16(24)22-9-7-12(8-10-22)15(23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11-12H,7-10H2,1-3H3 |

| Standard InChI Key | MYHHLACTZWVDMT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

The molecular architecture of tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate is defined by three key components:

-

A piperidine ring serving as the central scaffold.

-

A tert-butoxycarbonyl (Boc) group at the 1-position, enhancing solubility and stability during synthetic processes.

-

A 3-(trifluoromethyl)benzoyl substituent at the 4-position, contributing to electronic and steric effects.

Molecular Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂F₃NO₃ |

| Molecular Weight | 357.4 g/mol |

| IUPAC Name | tert-butyl 4-[3-(trifluoromethyl)benzoyl]piperidine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

| InChI Key | PCIXABQPJKOBKV-UHFFFAOYSA-N |

The trifluoromethyl group (-CF₃) at the meta position of the benzoyl ring enhances metabolic stability and modulates lipophilicity, critical for blood-brain barrier penetration in central nervous system (CNS)-targeted therapies.

Synthetic Methodologies

Stepwise Synthesis Protocol

The synthesis typically follows a multi-step protocol, as exemplified in Supporting Information from Bell et al. :

-

Boc Protection of Piperidine:

Piperidine-4-carboxylic acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in a dioxane-water mixture under basic conditions (NaOH) to yield tert-butyl piperidine-4-carboxylate. This step achieves 96% yield with minimal purification . -

Benzoylation at the 4-Position:

The Boc-protected piperidine undergoes Friedel-Crafts acylation with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) catalyzed by AlCl₃. The reaction is conducted at 0°C to mitigate side reactions, yielding the target compound after column chromatography (65% EtOAc/hexane). -

Deprotection (Optional):

For downstream applications requiring a free amine, the Boc group is removed using trifluoroacetic acid (TFA) in DCM at -5°C, achieving 75% yield .

Optimization Considerations

-

Solvent Selection: Polar aprotic solvents (e.g., DCM) improve acylation efficiency.

-

Temperature Control: Low temperatures (-5°C to 0°C) prevent racemization and byproduct formation .

-

Catalyst Loading: Stoichiometric AlCl₃ ensures complete activation of the acyl chloride.

Pharmaceutical Applications

Intermediate in CNS Drug Discovery

The compound’s ability to cross the blood-brain barrier makes it a scaffold for:

-

Dopamine Receptor Modulators: Structural analogs show affinity for D₂/D₃ receptors, potential in treating Parkinson’s disease.

-

Sigma-1 Receptor Ligands: Derivatives exhibit neuroprotective effects in models of ischemic stroke.

Case Study: Rho/MKL1/SRF Pathway Inhibitors

In a 2024 study, tert-butyl 4-(3-(trifluoromethyl)benzoyl)piperidine-1-carboxylate was functionalized to create photoprobes for target identification of CCG-1423, a Rho/MKL1/SRF signaling inhibitor. Key findings:

-

Photoaffinity Labeling: The benzophenone moiety enabled covalent binding to target proteins.

-

Target Identification: MS/MS analysis revealed interactions with pre-mRNA-processing factor 19 (PRPF19), a novel target in fibrosis .

Analytical and Spectroscopic Data

NMR Characterization

-

¹H NMR (500 MHz, CDCl₃): δ 7.67 (d, J = 2.4 Hz, 1H, aromatic), 3.89 (s, 3H, methoxy), 3.36–3.22 (m, 1H, piperidine), 1.47 (s, 9H, tert-butyl) .

-

¹³C NMR: 155.2 ppm (C=O, Boc), 169.8 ppm (C=O, benzoyl), 124.5 ppm (q, J = 272 Hz, CF₃).

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18, 4.6 × 150 mm | 65% MeCN/0.1% TFA | 7.36 | >95 |

Emerging Research Directions

Sustainable Synthesis

Recent efforts focus on replacing AlCl₃ with immobilized Lewis acids (e.g., Fe³⁺-montmorillonite) to reduce waste. Preliminary results show comparable yields (68%) with 90% catalyst recovery.

Bioconjugation Strategies

The tert-butyl group is being leveraged for click chemistry modifications, enabling attachment to fluorescent tags or nanoparticles for in vivo tracking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume